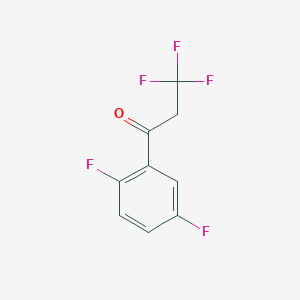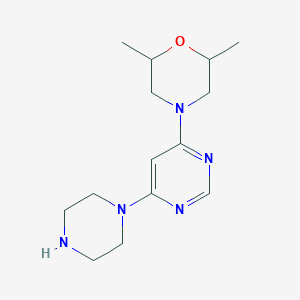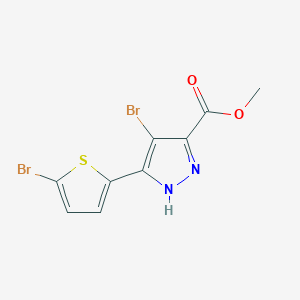
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Descripción general
Descripción
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one (DFPT) is a fluorinated organic compound that has been used in a variety of scientific research applications, such as synthesis, drug discovery, and biochemical studies. DFPT has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Novel Analgesic-Antiinflammatory Salicylates :
- Study Focus: This research investigated over 500 salicylates, including compounds related to 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one, focusing on their analgesic and anti-inflammatory properties.
- Findings: Among the compounds studied, diflunisal (25) was found to be the most effective in terms of efficacy and safety.
- Application: The study provides insights into the development of nonacetylating salicylic acids as potential analgesic and anti-inflammatory agents (Hannah et al., 1978).
Deoxyfluorination of Carboxylic Acids :
- Study Focus: This study explored the use of a bench-stable fluorination reagent, CpFluor, for the deoxyfluorination of carboxylic acids to produce various acyl fluorides.
- Findings: The research demonstrates the efficient transformation of different types of carboxylic acids into corresponding acyl fluorides under neutral conditions.
- Application: This method is significant for synthesizing acyl fluorides and amides, potentially applicable in pharmaceutical and material sciences (Wang et al., 2021).
Synthesis and Reactions of Trifluoroethyl Compounds :
- Study Focus: This research involved the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate and its reactions with various compounds.
- Findings: The study discovered novel reaction pathways and products, such as 3,3,3-trifluoropropenylidene compounds and (Z)-(2-amino-2-fluorovinyl)triphenylphosphonium triflates.
- Application: These findings have implications for developing new synthetic routes in organic chemistry (Hanamoto et al., 2003).
Regiocontrolled Hydroarylation of Trifluoromethylated Alkynes :
- Study Focus: The study investigated the reactions between aryl(trifluoromethyl)-substituted alkynes and arenes in superacids.
- Findings: The reactions were highly regioselective, producing 1,1-diaryl-2-trifluoromethylethenes and 3,3,3-trifluoro-1,1-diarylpropan-1-ol.
- Application: This research is relevant for synthesizing complex organic molecules with trifluoromethyl groups, useful in pharmaceuticals and agrochemicals (Alkhafaji et al., 2013).
Frustrated Lewis Pair Reactions with Bis-Acetylenic Substrates :
- Study Focus: The study explored reactions involving tris(pentafluorophenyl)borane with various substrates.
- Findings: Results included the synthesis of different heterocyclic compounds and the study of reaction mechanisms.
- Application: These findings contribute to the understanding of Lewis acid-base reactions, significant in catalysis and organic synthesis (Liedtke et al., 2011).
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYRSWNVHYPHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)

![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)



![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)




![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)